N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety and a benzyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperazine core.
Attachment of the Benzyl(methyl)amino Group: This step involves the alkylation of the piperazine nitrogen with benzyl(methyl)amine under basic conditions.
Final Coupling and Purification: The final product is obtained by coupling the intermediate with a carboxamide group, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes using industrial-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, offering possibilities for the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, it could act by binding to a receptor or enzyme, inhibiting or activating its function. The benzyl(methyl)amino group might interact with the active site of the target, while the pyrimidine and piperazine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler analogue with a similar piperazine-pyrimidine structure.
N-(2-Benzylaminoethyl)piperazine: Lacks the carboxamide group but shares the benzylamino and piperazine moieties.
4-(Pyrimidin-2-yl)piperazine-1-carboxamide: Similar but without the benzyl(methyl)amino group.
Uniqueness
N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl(methyl)amino group distinguishes it from simpler analogues, potentially enhancing its interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N6O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-[benzyl(methyl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-23(15-16-6-3-2-4-7-16)17(26)14-22-19(27)25-12-10-24(11-13-25)18-20-8-5-9-21-18/h2-9H,10-15H2,1H3,(H,22,27) |
InChI Key |
RJRJFJDMCXYNKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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